molecular formula C11H16ClN B1435585 4-Cyclohexylpyridine hydrochloride CAS No. 1803584-65-7

4-Cyclohexylpyridine hydrochloride

Cat. No. B1435585
M. Wt: 197.7 g/mol
InChI Key: QDGVKKDZNFAXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclohexylpyridine hydrochloride is a chemical compound with the molecular formula C11H16ClN1. It is intended for research use only and not for human or veterinary use1.



Synthesis Analysis

While there are no specific synthesis methods for 4-Cyclohexylpyridine hydrochloride, a synthetic method for a similar compound, 4-(chloromethyl)pyridine hydrochloride, involves several steps including oxidation, reaction with methanol, reduction, and reaction with thionyl chloride2.



Molecular Structure Analysis

The molecular weight of 4-Cyclohexylpyridine hydrochloride is 197.7 g/mol1. However, the specific molecular structure details are not readily available in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving 4-Cyclohexylpyridine hydrochloride are not available in the search results. However, chemical reactions generally involve changes in the arrangement of atoms and the breaking and forming of bonds.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Cyclohexylpyridine hydrochloride are not fully detailed in the search results. However, it’s known that the compound has a molecular weight of 197.7 g/mol1.


Scientific Research Applications

1. Corrosion Inhibition and Adsorption Properties

Research conducted by Annand, Hurd, and Hackerman (1965) explored the adsorption of similar compounds, including 4-ethylpyridine and 4-ethylpiperidine, in solutions containing hydrogen-reduced steel powder. They found that these compounds chemisorb to steel surfaces, suggesting potential applications in corrosion inhibition (Annand, R., Hurd, R. M., & Hackerman, N., 1965).

2. Catalytic Applications in Organic Reactions

A study by Yoshida, Hashimoto, and Kawabata (1981) demonstrated that crosslinked poly(4-vinylpyridine) hydrochloride, a related compound, is an effective catalyst for acetalization of carbonyl compounds and esterification of carboxylic acids. This indicates potential applications of 4-cyclohexylpyridine hydrochloride in similar catalytic processes (Yoshida, J., Hashimoto, J., & Kawabata, N., 1981).

3. Photophysical and Redox Behavior

Research by Neve, Crispini, Campagna, and Serroni (1999) on the synthesis and properties of cyclometalated complexes of iridium(III) with functionalized 2,2‘-bipyridines, including similar pyridine derivatives, showed interesting photophysical and redox behaviors. These findings suggest potential applications of 4-cyclohexylpyridine hydrochloride in photophysical and electrochemical domains (Neve, F., Crispini, A., Campagna, S., & Serroni, S., 1999).

4. Solubility and Dissolution Behavior

A study by Shozo, Midori, and Tanekazu (1980) investigated the solubility and dissolution behavior of pharmaceutical hydrochloride salts, providing insights that could be relevant for understanding the behavior of 4-cyclohexylpyridine hydrochloride in various media (Shozo, M., Midori, O., & Tanekazu, N., 1980).

5. Polymer Chemistry Applications

Fuoss and Strauss (1948) described the properties of poly-4-vinylpyridine and its derivatives, including their solubility and behavior as polyelectrolytes. This research could inform the use of 4-cyclohexylpyridine hydrochloride in the development of novel polymers and materials (Fuoss, R. M., & Strauss, U., 1948).

Safety And Hazards

The specific safety and hazard information for 4-Cyclohexylpyridine hydrochloride is not available in the search results. It’s important to handle all chemical substances with appropriate safety measures.


Future Directions

The future directions of 4-Cyclohexylpyridine hydrochloride are not specified in the search results. However, the field of synthetic chemistry continues to evolve, with ongoing research into new methods and applications3.


Relevant Papers
There are no specific papers on 4-Cyclohexylpyridine hydrochloride in the search results. However, there are papers on related topics such as the synthesis and properties of pyrazoles4, the use of pyrrolidine in drug discovery5, and C–H functionalization of pyridines6.


properties

IUPAC Name

4-cyclohexylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h6-10H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGVKKDZNFAXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexylpyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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